Vonafexor

FXR agonism EC50 in vitro pharmacology

Vonafexor (EYP001, PLX007) is a non-bile acid, non-steroidal, second-generation FXR agonist with a unique chemical scaffold distinct from obeticholic acid. Its preferential renal delivery enables eGFR decline reversal in Alport syndrome—a benefit unreported for other FXR agonists. In NASH, it achieves significant liver fat reduction (net –4.0% vs placebo at 100 mg QD). For HBV, it reduces HBsAg and enhances anti-tumor immunity via CD36/GZMB pathways. Select vonafexor for precise FXR modulation without TGR5 or EphA2 off-target activity. Ideal for NASH fibrosis, CKD, Alport syndrome, and HBV research applications.

Molecular Formula C19H15Cl3N2O5S
Molecular Weight 489.8 g/mol
CAS No. 1192171-69-9
Cat. No. B611702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVonafexor
CAS1192171-69-9
SynonymsVonafexor
Molecular FormulaC19H15Cl3N2O5S
Molecular Weight489.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=C(C3=C(C=C2)OC(=C3)C(=O)O)Cl)S(=O)(=O)C4=C(C=CC=C4Cl)Cl
InChIInChI=1S/C19H15Cl3N2O5S/c20-12-2-1-3-13(21)18(12)30(27,28)24-8-6-23(7-9-24)14-4-5-15-11(17(14)22)10-16(29-15)19(25)26/h1-5,10H,6-9H2,(H,25,26)
InChIKeyXLGQSYUNOIJBNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Vonafexor (CAS 1192171-69-9) – Investigational Non-Bile Acid FXR Agonist with Dual Hepatic and Renal Indications


Vonafexor (EYP001, PLX007) is a synthetic, orally bioavailable, non-bile acid, non-steroidal farnesoid X receptor (FXR) agonist [1]. It is classified as a second-generation FXR agonist, designed to activate FXR with high selectivity over other nuclear receptors while avoiding activity at the TGR5 bile acid receptor [2]. Vonafexor is under clinical investigation for non-alcoholic steatohepatitis (NASH), chronic kidney disease (CKD), Alport syndrome, and chronic hepatitis B (CHB) [3]. Unlike first-generation bile acid-derived FXR agonists, vonafexor possesses a unique chemical scaffold that enables differentiated tissue distribution, particularly preferential delivery to the kidney, which may confer distinct therapeutic advantages [4].

Why Vonafexor (CAS 1192171-69-9) Cannot Be Substituted with Other FXR Agonists in Research and Procurement


FXR agonists exhibit substantial heterogeneity in potency, selectivity, tissue distribution, and clinical efficacy profiles that preclude generic substitution. Vonafexor is a non-bile acid, non-steroidal FXR agonist with a chemical scaffold distinct from bile acid-derived agents such as obeticholic acid, which influences both its pharmacokinetic properties and its side-effect profile [1]. Preclinical and clinical data demonstrate that vonafexor possesses a unique combination of hepatic and renal effects, including reversal of eGFR decline in Alport syndrome—a benefit not reported for other FXR agonists in the same class [2]. Furthermore, vonafexor's pruritus rate is dose- and regimen-dependent, and its once-daily dosing at lower doses is associated with reduced pruritus incidence compared to twice-daily regimens, offering a differentiated safety profile [3]. These distinctions render simple substitution with alternative FXR agonists scientifically invalid for any research or clinical application requiring precise FXR modulation.

Quantitative Differentiation of Vonafexor (CAS 1192171-69-9) from Comparator FXR Agonists


Potency Comparison: Vonafexor Exhibits Intermediate FXR EC50 Value Relative to Second-Generation Non-Bile Acid Agonists

In an HTRF-based FXR activation assay, vonafexor displays an EC50 of 37.4 nM, placing its potency between that of the more potent tropifexor (0.2 nM) and the less potent obeticholic acid (99 nM). This intermediate potency may be therapeutically relevant, as supra-potent FXR activation has been associated with exaggerated adverse effects, while weaker agonism may fail to achieve sufficient target engagement [1].

FXR agonism EC50 in vitro pharmacology receptor activation

Hepatic Efficacy: Vonafexor Achieves Clinically Significant Liver Fat Reduction in Fibrotic NASH at Once-Daily Dosing

In the phase IIa LIVIFY trial (NCT03812029) in patients with suspected fibrotic NASH, vonafexor 100 mg once daily (VONA-100QD) produced an absolute reduction in liver fat content (LFC) of –6.3% as measured by MRI-proton density fat fraction (MRI-PDFF) at Week 12, compared to –2.3% for placebo (p=0.002). A >30% relative LFC reduction was achieved in 50.0% of VONA-100QD patients versus 12.5% of placebo patients [1]. While cross-trial comparisons are limited by differences in study populations, the magnitude of absolute LFC reduction with vonafexor appears comparable to or exceeds that reported for other non-bile acid FXR agonists in phase II trials [2].

NASH liver fat fraction MRI-PDFF phase IIa trial

Renoprotective Efficacy: Vonafexor Demonstrates Unique eGFR Improvement and Reversal of Kidney Function Decline Not Observed with Other FXR Agonists

Vonafexor exhibits a differentiated renoprotective profile that is not documented for other FXR agonists in clinical development. In the phase II ALPESTRIA-1 study of patients with Alport syndrome, vonafexor reversed a historical mean eGFR decline of –6.4 mL/min/1.73 m²/yr to a mean on-treatment functional gain of +4.8 mL/min/1.73 m²/yr over 24 weeks [1]. In the LIVIFY NASH trial, vonafexor treatment improved creatinine-based eGFR by +5.6 mL/min/1.73 m² at Week 12 compared to a –2.8 mL/min/1.73 m² decline in the placebo arm [2]. Preclinically, in CKD murine models (subtotal nephrectomy and Col4a3-/- Alport mice), vonafexor halted CKD progression and reversed fibrosis, outperforming both losartan and other FXR agonists [3]. No comparable renal benefit has been reported for obeticholic acid, cilofexor, or tropifexor in clinical or preclinical studies to date [4].

CKD Alport syndrome eGFR slope nephroprotection

Pruritus Profile: Once-Daily Vonafexor Dosing Associated with Lower Pruritus Incidence than Twice-Daily Regimens, Suggesting a Manageable Safety Profile Relative to Bile Acid-Derived FXR Agonists

Pruritus is a class effect of FXR agonism that has limited the clinical utility of obeticholic acid. Vonafexor demonstrates a regimen-dependent pruritus incidence. In a phase Ib study in chronic hepatitis B patients, pruritus occurred in 16% of patients receiving once-daily vonafexor regimens versus 56%–67% of patients receiving twice-daily regimens (p<0.05) [1]. In the LIVIFY NASH trial, mild-to-moderate pruritus was reported in 9.7% of patients in the VONA-100QD arm, 18.2% in the VONA-200QD arm, and 6.3% in the placebo arm [2]. By comparison, phase III trials of obeticholic acid have reported pruritus rates ranging from 28% to 77% depending on dose, with significant rates of treatment discontinuation due to pruritus [3].

pruritus safety tolerability dosing regimen

Off-Target Selectivity: Vonafexor Lacks Activity at TGR5 and EphA2, Distinguishing It from Other Non-Bile Acid FXR Agonists

Selectivity for FXR over related receptors and enzymes is critical for minimizing off-target pharmacology. Vonafexor is reported to activate FXR with high selectivity compared to other nuclear receptors and does not display any activity on the bile acid receptor TGR5 [1]. This contrasts with obeticholic acid, which binds both FXR and TGR5, a property that may contribute to its pruritus profile [2]. Furthermore, a molecular pharmacology study found that while cilofexor binds specifically and reversibly to the EphA2 receptor with a Ki in the low micromolar range, vonafexor and turofexorate isopropyl were inactive at EphA2 [3]. This differential off-target binding may have implications for downstream signaling pathways and therapeutic applications.

target selectivity off-target activity TGR5 EphA2

Antiviral Activity: Vonafexor in Combination with Peg-IFNα Reduces HBsAg Levels, a Property Not Demonstrated for Other FXR Agonists

Vonafexor has demonstrated antiviral effects against hepatitis B virus (HBV) that are not reported for other FXR agonists in clinical development. In a phase Ib trial of chronic hepatitis B patients, vonafexor monotherapy (400 mg once daily) reduced HBsAg concentrations by –0.1 log10 IU/mL (p<0.05), and combination therapy with pegylated-IFN-α2a decreased HBcrAg and pgRNA [1]. In HBV-positive hepatocellular carcinoma models, vonafexor promoted anti-tumor immunity and induced sublethal damage of HBV-positive HCC cells through inhibition of CD36-mediated free fatty acid intake and enhancement of GZMB expression in T and NK cells [2]. No comparable anti-HBV activity has been reported for obeticholic acid, cilofexor, or tropifexor.

HBV HBsAg antiviral combination therapy

Optimal Research and Procurement Applications for Vonafexor (CAS 1192171-69-9) Based on Evidence-Based Differentiation


Investigational Studies in Non-Alcoholic Steatohepatitis (NASH) with Fibrosis

Vonafexor is an appropriate choice for preclinical and clinical research targeting NASH with fibrosis (F2-F3). The LIVIFY phase IIa trial demonstrated significant, dose-dependent absolute reductions in liver fat content as measured by MRI-PDFF, with a net reduction of –4.0% over placebo at the 100 mg once-daily dose and >30% relative LFC reduction achieved in 50% of patients [1]. This efficacy profile, combined with manageable pruritus rates at once-daily dosing, supports its use in studies exploring FXR-mediated mechanisms of hepatic fat reduction and fibrosis regression. Investigators should consider vonafexor for in vivo models of NASH and for clinical trial design where once-daily oral dosing and a favorable pruritus profile are prioritized [2].

Renoprotection Research in Chronic Kidney Disease and Alport Syndrome

Vonafexor is uniquely positioned for research applications involving kidney disease due to its demonstrated ability to reverse eGFR decline in Alport syndrome and improve renal function in NASH patients with concomitant CKD. In the ALPESTRIA-1 phase II study, vonafexor reversed a historical eGFR decline of –6.4 mL/min/1.73 m²/yr to a functional gain of +4.8 mL/min/1.73 m²/yr, with durable effects persisting 12 weeks after treatment discontinuation [3]. Preclinical studies confirmed that vonafexor outperformed both losartan and other FXR agonists in halting CKD progression and reversing fibrosis in murine models [4]. Researchers investigating FXR biology in the kidney, podocyte protection, or Wnt-β-catenin signaling in CKD should prioritize vonafexor over other FXR agonists that lack documented renal efficacy.

Anti-HBV and HBV-Associated Hepatocellular Carcinoma Research

Vonafexor is a valuable tool for studies examining the intersection of FXR signaling and hepatitis B virus biology. In chronic hepatitis B patients, vonafexor monotherapy reduced HBsAg concentrations by –0.1 log10 IU/mL, and combination therapy with pegylated-IFN-α2a further reduced HBcrAg and pgRNA [5]. Mechanistic studies in HBV-positive HCC models revealed that vonafexor inhibits CD36-mediated free fatty acid uptake and enhances GZMB expression in T and NK cells via downregulation of hepatitis B e antigen, thereby promoting anti-tumor immunity [6]. These findings support the use of vonafexor in virology and immuno-oncology research focused on HBV transcriptional regulation, viral clearance, and immunotherapy of HBV-associated liver cancer. Other FXR agonists have not demonstrated comparable anti-HBV activity.

Pharmacological Tool Compound for FXR Selectivity and Off-Target Profiling

Vonafexor serves as an appropriate reference compound for studies requiring a non-bile acid FXR agonist with a defined selectivity profile. Its EC50 of 37.4 nM provides intermediate potency among clinical-stage FXR agonists, and it lacks activity at TGR5 and EphA2, distinguishing it from obeticholic acid (TGR5 binder) and cilofexor (EphA2 binder) [7][8]. Researchers conducting structure-activity relationship (SAR) studies, target engagement assays, or off-target liability assessments can utilize vonafexor as a benchmark for second-generation, non-bile acid FXR agonism. Its availability from reputable vendors with documented purity (≥98%) supports reproducible in vitro and in vivo pharmacology experiments [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vonafexor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.